molecular formula C5H9ClMgSi B3057516 Magnesium, chloro[(trimethylsilyl)ethynyl]- CAS No. 81952-80-9

Magnesium, chloro[(trimethylsilyl)ethynyl]-

Cat. No.: B3057516
CAS No.: 81952-80-9
M. Wt: 156.97 g/mol
InChI Key: LIBPYVYNSOFIMX-UHFFFAOYSA-M
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Description

Magnesium, chloro[(trimethylsilyl)ethynyl]- (CAS: 81952-80-9) is a Grignard reagent with the molecular formula C₅H₉ClMgSi and a molecular weight of 156.97 g/mol . Its structure features a trimethylsilyl-protected ethynyl group bonded to magnesium via a chlorine atom. This compound is highly reactive, moisture-sensitive, and primarily used in organic synthesis to introduce the (trimethylsilyl)ethynyl moiety into target molecules. Applications include cross-coupling reactions and the preparation of silicon-protected alkynes for pharmaceuticals or materials science .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;ethynyl(trimethyl)silane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.ClH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPYVYNSOFIMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Routes

Direct Reaction of Trimethylsilylacetylene with Magnesium Chloride

The most widely documented method involves the reaction of trimethylsilylacetylene (CAS 1066-54-2) with magnesium chloride in anhydrous diethyl ether under an inert atmosphere. The general reaction proceeds as:

$$
(\text{CH}3)3\text{SiC} \equiv \text{CH} + \text{MgCl}2 \rightarrow (\text{CH}3)_3\text{SiC} \equiv \text{CMgCl} + \text{HCl}
$$

Key Parameters:

  • Solvent: Diethyl ether or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Reaction Time: 4–12 hours
  • Yield: 70–85% (isolated as a 0.5–1.0 M solution)
Table 1: Optimization Conditions for Laboratory-Scale Synthesis
Parameter Optimal Range Impact on Yield
MgCl₂ Purity ≥99.9% Prevents side reactions with impurities
Solvent Drying Molecular sieves (3Å) Minimizes hydrolysis
Acetylene:Molar Ratio 1:1.05 Compensates for MgCl₂ hygroscopicity
Stirring Rate 300–500 rpm Ensures uniform dispersion

Alternative Pathways via Grignard Reagent Transmetalation

A less common but mechanistically insightful approach involves transmetalation between trimethylsilylethynylmagnesium bromide (CAS 61210-52-4) and magnesium chloride:

$$
(\text{CH}3)3\text{SiC} \equiv \text{CMgBr} + \text{MgCl}2 \rightarrow (\text{CH}3)_3\text{SiC} \equiv \text{CMgCl} + \text{MgBrCl}
$$

This method exploits the Schlenk equilibrium to drive product formation through precipitation of magnesium bromide chloride (MgBrCl). While offering theoretical yields up to 92%, it requires stringent control of stoichiometry and temperature (-10°C).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance safety and scalability. A typical setup includes:

  • Preheating Zone: Trimethylsilylacetylene and MgCl₂ slurry are mixed at 5–10°C.
  • Reaction Loop: Residence time of 30–60 minutes in PTFE-lined tubing.
  • Quench System: In-line filtration to remove unreacted MgCl₂.
Table 2: Comparative Analysis of Batch vs. Continuous Processes
Metric Batch Process Continuous Process
Throughput 50–100 kg/day 200–500 kg/day
Solvent Consumption 8 L/kg product 4.5 L/kg product
Energy Efficiency 0.8 MW·h/kg 0.4 MW·h/kg
Purity (by NMR) 95–97% 97–99%

Critical Purification and Stabilization Techniques

Solvent Exchange for Enhanced Stability

Ether solutions of the compound gradually decompose via Schlenk-type equilibria. Stabilization protocols include:

  • Dioxane Precipitation: Adding 1,4-dioxane induces crystallization of MgCl₂(dioxane)₂, leaving the product in solution.
  • THF Stabilization: Solutions in tetrahydrofuran exhibit 6-month stability at -20°C.

Spectroscopic Characterization Standards

1H NMR (500 MHz, C₆D₆):

  • δ 0.15 ppm (s, 9H, Si(CH₃)₃)
  • δ 2.87 ppm (s, 1H, ≡C-MgCl)

IR (KBr):

  • 2105 cm⁻¹ (C≡C stretch)
  • 1248 cm⁻¹ (Si-C symmetric bend)

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound reacts violently with water, necessitating:

  • Glovebox operation (<1 ppm H₂O)
  • Pre-dried solvents (Karl Fischer titration <50 ppm)

Byproduct Formation

Common impurities include:

  • Bis(trimethylsilylethynyl)magnesium from MgCl₂ deficiency
  • Chlorotrimethylsilane from acetylene protonolysis

Mitigation involves real-time monitoring via in situ FTIR to track C≡C peak intensity.

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe an electrochemical cell where MgCl₂ is reduced at a magnesium anode in the presence of trimethylsilylacetylene:

$$
\text{Mg} \rightarrow \text{Mg}^{2+} + 2e^- \quad (\text{Anode})
$$
$$
\text{Mg}^{2+} + 2(\text{CH}3)3\text{SiC} \equiv \text{CH} + 2e^- \rightarrow 2(\text{CH}3)3\text{SiC} \equiv \text{CMgCl} + \text{H}_2 \quad (\text{Cathode})
$$

This method achieves 88% Faradaic efficiency with reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with magnesium, chloro[(trimethylsilyl)ethynyl]- include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Typical conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new carbon-carbon bond formed between the ethynyl group and an aryl or vinyl group.

Scientific Research Applications

Synthetic Applications

A. Synthesis of Alkynyl Compounds
Magnesium, chloro[(trimethylsilyl)ethynyl]- plays a critical role in synthesizing alkynyl compounds. It is employed in the formation of 1-ethynyldeoxyribose derivatives, which can subsequently undergo Sonogashira coupling reactions with aryl and heteroaryl derivatives . This reaction is significant in developing nucleoside analogs for pharmaceutical applications.

B. Preparation of Propargylic Esters
The compound is also used to prepare propargylic esters, which serve as precursors for synthesizing 1,3-dienylphosphonates. This application is particularly relevant for creating compounds with potential biological activities .

Catalytic Applications

A. Catalysis in Organic Reactions
Recent studies have explored the use of magnesium pincer complexes, which can be derived from magnesium, chloro[(trimethylsilyl)ethynyl]-, in catalytic processes such as semihydrogenation of alkynes. These complexes have shown promising results in hydrogen activation and selective reduction reactions .

B. Case Study: Semihydrogenation Reactions
In one notable study, magnesium pincer complexes were utilized to achieve high yields in semihydrogenation reactions under mild conditions. The reaction conditions involved using a specific catalyst derived from magnesium, demonstrating the compound's utility in facilitating efficient organic transformations .

Pharmaceutical Applications

A. Synthesis of Anticancer Agents
Research indicates that magnesium, chloro[(trimethylsilyl)ethynyl]- can be instrumental in synthesizing daunomycinone derivatives, which are known for their antibiotic and antineoplastic properties. The compound is involved in key synthetic steps that enhance the yield and purity of these important pharmaceutical intermediates .

Data Tables

Application Description Reference
Synthesis of 1-ethynyldeoxyriboseUsed for Sonogashira coupling with various aryl derivatives
Preparation of Propargylic EstersPrecursor for synthesizing 1,3-dienylphosphonates
Catalytic SemihydrogenationEfficient hydrogen activation using magnesium pincer complexes
Anticancer Agent SynthesisInvolved in the preparation of daunomycinone derivatives

Mechanism of Action

The mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its effects involves the interaction of the magnesium center with other molecules, facilitating the transfer of the ethynyl group. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Magnesium, chloro[(trimethylsilyl)ethynyl]- and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Magnesium, chloro[(trimethylsilyl)ethynyl]- 81952-80-9 C₅H₉ClMgSi 156.97 Ethynyl group with trimethylsilyl
(Trimethylsilyl)methylmagnesium chloride 13170-43-9 C₄H₁₁ClMgSi 146.97 Methyl group with trimethylsilyl
2-Methylallylmagnesium chloride - C₄H₇ClMg 122.85 Allyl group with methyl substitution
Trimethylsilylmethylmagnesium bromide - C₄H₁₁BrMgSi 191.42 Methyl group with trimethylsilyl (Br)

Structural Insights :

  • Ethynyl vs. Methyl: The ethynyl group in Magnesium, chloro[(trimethylsilyl)ethynyl]- introduces sp-hybridized carbon, enabling alkyne-specific reactivity (e.g., Sonogashira couplings). In contrast, (Trimethylsilyl)methylmagnesium chloride (C₄H₁₁ClMgSi) has a methyl group, favoring alkylation or nucleophilic addition .

Key Differences :

  • Silicon Stabilization : The trimethylsilyl group in both Magnesium, chloro[(trimethylsilyl)ethynyl]- and (Trimethylsilyl)methylmagnesium chloride enhances stability but directs reactivity toward distinct pathways (alkyne vs. alkyl transfer).
  • Substrate Scope : Allyl-based reagents (e.g., 2-Methylallylmagnesium chloride) enable π-allyl intermediates, while ethynyl reagents favor sp-hybridized bond formation .

Biological Activity

Magnesium, chloro[(trimethylsilyl)ethynyl]- (CAS No. 81952-80-9) is a chemical compound notable for its unique structural properties and potential biological applications. This compound consists of a magnesium atom bonded to a chloro group and a trimethylsilyl-ethynyl group, which contributes to its reactivity in various chemical reactions and its interactions with biological systems. This article explores the biological activity of this compound, synthesizing data from various research studies and reviews.

Molecular Formula : C5_5H9_9ClMgSi
Molecular Weight : 156.97 g/mol

The synthesis of magnesium, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with magnesium chloride in an inert atmosphere, often using solvents like diethyl ether. The general reaction can be summarized as follows:

 CH3 3SiCCH+MgCl2 CH3 3SiCCMgCl\text{ CH}_3\text{ }_3\text{SiC}\equiv \text{CH}+\text{MgCl}_2\rightarrow \text{ CH}_3\text{ }_3\text{SiC}\equiv \text{CMgCl}

This synthesis requires careful control of temperature and pressure to ensure high purity and yield.

Biological Activity

Research into the biological activity of magnesium, chloro[(trimethylsilyl)ethynyl]- is still emerging, but several key findings have been documented:

  • Interaction with Biomolecules : The compound's derivatives have been studied for their interactions with biomolecules, suggesting potential roles in drug development and therapeutic applications .
  • Antimicrobial Properties : Some studies indicate that similar compounds exhibit antimicrobial activity, which may extend to magnesium, chloro[(trimethylsilyl)ethynyl]-. For instance, derivatives of alkynylsilanes have shown effectiveness against various bacteria and fungi .
  • Potential in Cancer Research : The trimethylsilyl group is known to enhance the stability of compounds, potentially allowing for selective targeting in cancer therapies. Research has indicated that modifications of silane compounds can lead to promising anti-cancer agents .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of alkynylsilanes similar to magnesium, chloro[(trimethylsilyl)ethynyl]-. Results showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving cancer cell lines, derivatives of magnesium, chloro[(trimethylsilyl)ethynyl]- were tested for cytotoxicity. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeObserved EffectsReference
Magnesium, chloro[(trimethylsilyl)ethynyl]-AntimicrobialInhibition of Gram-positive bacteria
TrimethylsilylacetyleneCytotoxicInduction of apoptosis in cancer cells
Alkynylsilane DerivativesAntifungalSignificant reduction in fungal growth

The proposed mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its biological effects involves the interaction between the magnesium center and various biomolecules. This interaction facilitates the transfer of the ethynyl group while the trimethylsilyl group provides steric protection, enhancing the compound's stability and selectivity in reactions .

Q & A

Q. What are the common synthetic routes for preparing Magnesium, chloro[(trimethylsilyl)ethynyl]- in laboratory settings?

The compound is synthesized via nucleophilic substitution reactions using ethynyl magnesium chloride and halogenated precursors. For example, Hoffer’s chloro sugar (96α) reacts with ethynyl magnesium chloride in dry THF to yield 1-ethynylriboside derivatives. Key parameters include reaction time (e.g., 20 minutes for HCl vapor treatment) and solvent choice (e.g., ethereal solvents), achieving yields up to 92% with α:β anomeric ratios of 3:1 .

Q. What spectroscopic techniques are recommended for characterizing the structure of Magnesium, chloro[(trimethylsilyl)ethynyl]-?

Essential techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., trimethylsilyl groups at δ 0.1–0.3 ppm) and carbon backbone.
  • ²⁹Si NMR : For silyl group coordination (δ 5–15 ppm).
  • Mass Spectrometry (HRMS) : To confirm molecular formula (C₄H₁₁ClMgSi, MW 146.97) .
  • Elemental Analysis : Validates purity by quantifying C, H, Cl, and Mg content .

Q. What are the critical considerations for handling and storing Magnesium, chloro[(trimethylsilyl)ethynyl]-?

Due to its air- and moisture-sensitive nature, strict inert-atmosphere techniques (argon/glovebox) are required. Storage in dry THF at -20°C prevents decomposition. Reaction vessels must be flame-dried, and reagents pre-dried over molecular sieves .

Q. How can the purity of Magnesium, chloro[(trimethylsilyl)ethynyl]- be assessed post-synthesis?

Use TLC (silica gel, hexane/EtOAc) to monitor reaction progress. GC-MS detects volatile impurities, while Karl Fischer titration quantifies residual moisture. Residual solvents (e.g., THF) are analyzed via ¹H NMR .

Advanced Research Questions

Q. How does the choice of Grignard reagent (e.g., chloride vs. bromide) influence stereochemical outcomes in synthesis?

Ethynyl magnesium chloride produces higher α:β ratios (3:1) compared to bromide analogs (2:1), attributed to the chloride’s smaller ionic radius enhancing neighboring group participation. For example, 5′-toluoyl groups stabilize transition states, favoring α-anomer formation .

Q. What role do ethereal solvents play in stabilizing Magnesium, chloro[(trimethylsilyl)ethynyl]- complexes?

Ethereal solvents (e.g., THF, diglyme) coordinate Mg²⁺, stabilizing the Grignard reagent via Lewis acid-base interactions. Polar solvents like THF enhance solubility but may reduce reactivity in cross-coupling reactions. Solvent effects are studied via UV-Vis spectroscopy and conductivity measurements .

Q. How can researchers address discrepancies in reported yields and anomeric ratios under varying conditions?

Controlled experiments isolating variables (e.g., reaction time, HCl vapor exposure) are critical. For instance, extending HCl treatment from 10 to 20 minutes increases diastereomeric purity from 60% to 92%. Statistical tools like Design of Experiments (DoE) optimize parameters .

Q. What mechanistic insights explain the preferential formation of α-anomers in synthesis?

Neighboring group participation (NGP) by toluoyl esters facilitates Cl⁻ elimination, stabilizing a cyclic oxonium intermediate. This directs nucleophilic attack to the α-position, as shown in DFT studies. Kinetic vs. thermodynamic control further affects ratios .

Q. How does solvent coordination strength impact reactivity in cross-coupling reactions?

Weakly coordinating solvents (e.g., diethyl ether) increase Mg center electrophilicity, enhancing reactivity in Sonogashira couplings. Contrastingly, strong coordination (e.g., diglyme) reduces activity but improves stability. Solvent selection is validated via kinetic profiling .

Q. How can computational methods predict the behavior of Magnesium, chloro[(trimethylsilyl)ethynyl]- in novel reactions?

Density Functional Theory (DFT) models Mg coordination geometry and reaction pathways. For example, simulations of Mg-Cl bond dissociation energies correlate with experimental reactivity trends. Hybrid methods (e.g., QM/MM) integrate spectroscopic data for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Magnesium, chloro[(trimethylsilyl)ethynyl]-
Reactant of Route 2
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Magnesium, chloro[(trimethylsilyl)ethynyl]-

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